molecular formula C10H19N3O2 B13062269 N-methyl-5-propanamidopiperidine-3-carboxamide

N-methyl-5-propanamidopiperidine-3-carboxamide

Cat. No.: B13062269
M. Wt: 213.28 g/mol
InChI Key: UBPMREBMXDYSJS-UHFFFAOYSA-N
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Description

N-methyl-5-propanamidopiperidine-3-carboxamide: is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring substituted with a methyl group, a propanamide group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-propanamidopiperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Propanamide Group: The propanamide group can be introduced through amidation reactions involving propanoic acid derivatives and appropriate amines.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through reactions with carboxylic acid derivatives and amines.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-5-propanamidopiperidine-3-carboxamide can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: N-methyl-5-propanamidopiperidine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound to investigate the pharmacological properties of piperidine-based drugs.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological activity and selectivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its versatility makes it valuable in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-methyl-5-propanamidopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-methyl-5-propanamidopiperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a methyl group, propanamide group, and carboxamide group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-methyl-5-(propanoylamino)piperidine-3-carboxamide

InChI

InChI=1S/C10H19N3O2/c1-3-9(14)13-8-4-7(5-12-6-8)10(15)11-2/h7-8,12H,3-6H2,1-2H3,(H,11,15)(H,13,14)

InChI Key

UBPMREBMXDYSJS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CC(CNC1)C(=O)NC

Origin of Product

United States

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